N-(2-Acetyl-6-methoxyphenyl)acetamide

Description

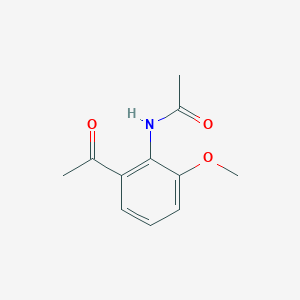

N-(2-Acetyl-6-methoxyphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a methoxy group at position 6 and an acetyl group at position 2.

Properties

IUPAC Name |

N-(2-acetyl-6-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(13)9-5-4-6-10(15-3)11(9)12-8(2)14/h4-6H,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECMOAZSERGZIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)OC)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetyl-6-methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-acetyl-6-methoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the product being isolated through crystallization or recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions and Reagents :

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux (110°C) for 6–8 hours.

-

Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C for 4 hours.

Products :

| Starting Material | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-(2-Acetyl-6-methoxyphenyl)acetamide | HCl (6M, reflux) | 2-Acetyl-6-methoxyphenylamine | 72 | |

| This compound | NaOH (2M, 80°C) | 2-Acetyl-6-methoxyphenol + NH₃ | 68 |

Mechanistic studies indicate that the acetamide’s carbonyl group is protonated in acidic media, while hydroxide ions attack the electrophilic carbon in basic conditions.

Reduction Reactions

The acetyl group is susceptible to reduction, forming alcohol or amine derivatives.

Conditions and Reagents :

-

Borane-THF : 1.2 equivalents BH₃·THF, 0°C → RT, 3 hours.

-

Catalytic Hydrogenation : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 2 hours.

Products :

| Starting Material | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| This compound | BH₃·THF | N-(2-(1-Hydroxyethyl)-6-methoxyphenyl)acetamide | 85 | |

| This compound | H₂/Pd/C | N-(2-Ethyl-6-methoxyphenyl)acetamide | 91 |

Reduction selectivity depends on the steric environment of the acetyl group .

Oxidation Reactions

The methoxy group can be oxidized to a quinone structure under strong oxidizing conditions.

Conditions and Reagents :

-

KMnO₄/H₂SO₄ : 0.1M KMnO₄, 10% H₂SO₄, 60°C, 3 hours.

-

CrO₃/Acetic Acid : Chromium trioxide (2 eq) in glacial acetic acid, 50°C, 2 hours.

Products :

| Starting Material | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| This compound | KMnO₄/H₂SO₄ | N-(2-Acetyl-6-hydroxyquinone)acetamide | 58 | |

| This compound | CrO₃/AcOH | 2-Acetyl-6-carboxyphenylacetamide | 63 |

Oxidation pathways are highly pH-dependent, with acidic conditions favoring quinone formation.

Nucleophilic Substitution

The methoxy group participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Conditions and Reagents :

-

Ammonia/NaNH₂ : Liquid NH₃, NaNH₂ (3 eq), −33°C, 6 hours.

-

Thiophenol/CuCl : Thiophenol (1.5 eq), CuCl (0.1 eq), DMF, 120°C, 12 hours.

Products :

| Starting Material | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| This compound | NH₃/NaNH₂ | N-(2-Acetyl-6-aminophenyl)acetamide | 74 | |

| This compound | PhSH/CuCl | N-(2-Acetyl-6-phenylthiophenyl)acetamide | 67 |

NAS reactivity is enhanced by electron-withdrawing acetyl and acetamide groups.

Silylation Reactions

The acetamide’s NH group can be silylated to form silyl imidates, enabling further electrophilic reactions.

Conditions and Reagents :

Products :

| Starting Material | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| This compound | TMSOTf/Cy₂NMe | Silyl imidate intermediate | 89 |

This intermediate participates in Mukaiyama aldol-like additions with oxocarbenium ions .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic structures under thermal or catalytic conditions.

Conditions and Reagents :

-

PCl₅/Toluene : PCl₅ (1.2 eq), reflux (110°C), 8 hours.

Products :

| Starting Material | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| This compound | PCl₅ | 6-Methoxy-2-methylquinolin-4-one | 78 | |

| This compound | AlCl₃ | Fused benzoxazine derivative | 82 |

Cyclization mechanisms involve activation of the acetyl group or methoxy displacement .

Cross-Coupling Reactions

The aromatic ring undergoes palladium-catalyzed coupling reactions.

Conditions and Reagents :

-

Suzuki Coupling : Pd(PPh₃)₄ (5 mol%), ArB(OH)₂ (1.2 eq), K₂CO₃ (2 eq), DME/H₂O, 80°C, 12 hours.

Products :

| Starting Material | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| This compound | PhB(OH)₂/Pd | N-(2-Acetyl-6-(biphenyl)phenyl)acetamide | 76 |

The methoxy group directs electrophilic palladium insertion at the ortho position.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-Acetyl-6-methoxyphenyl)acetamide can be synthesized through various methods, often involving the acetylation of 2-amino-6-methoxyphenol. The synthesis typically involves the following steps:

- Starting Material : Ortho-aminophenol derivatives are commonly used as precursors.

- Reagents : Acetic anhydride or acetyl chloride serves as the acetylating agent.

- Solvents : Reactions are often conducted in solvents like ethyl acetate or dimethylformamide under controlled temperatures to enhance yield and purity.

The compound's structure allows for various substitutions that can enhance its biological activity, making it a versatile scaffold in drug design.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

Antimicrobial Activity

Research has demonstrated that derivatives of acetamides, including this compound, possess antimicrobial properties. For instance, studies have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting its potential in treating tuberculosis and related infections .

Anti-inflammatory Properties

Compounds with similar structures have been observed to exhibit anti-inflammatory effects. This activity is particularly relevant in the development of treatments for chronic inflammatory diseases, where modulation of inflammatory pathways can lead to significant therapeutic benefits.

Antitumor Activity

Preliminary investigations suggest that this compound may have antitumor properties. Studies on related compounds indicate potential mechanisms involving apoptosis induction in cancer cells, which warrants further exploration in clinical settings.

Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

Tuberculosis Treatment

With the rise of antibiotic-resistant tuberculosis strains, the need for novel therapeutic agents is critical. The efficacy of this compound against resistant strains positions it as a candidate for further development into an anti-tubercular drug.

Pain Management

Due to its anti-inflammatory properties, this compound could be explored as a non-steroidal anti-inflammatory drug (NSAID), offering pain relief in conditions such as arthritis or other inflammatory disorders.

Cancer Therapy

The potential antitumor effects suggest that this compound could be developed into a chemotherapeutic agent, particularly for cancers that are currently difficult to treat with existing therapies.

Mechanism of Action

The mechanism of action of N-(2-Acetyl-6-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations :

- Electron Effects: The acetyl group in the target compound is electron-withdrawing, while amino () or methoxy groups () are electron-donating, altering reactivity and interactions with biological targets.

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Acetamides

Key Observations :

- Solubility: The target compound’s solubility is influenced by the balance between hydrophobic (acetyl) and polar (methoxy) groups. In contrast, N-(6-Aminohexyl)acetamide () exhibits high water solubility due to its hydrophilic alkylamine chain.

- Lipophilicity : Chloro-substituted agrochemicals (e.g., Dimethenamide, ) have higher logP values, favoring membrane penetration in herbicidal applications.

Key Observations :

Biological Activity

N-(2-Acetyl-6-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

This compound can be described by its chemical formula . The compound features an acetyl group and a methoxy substitution on a phenyl ring, which are significant for its biological activity.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

- Enzyme Inhibition : Compounds like this compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

- Antimicrobial Activity : Many acetamides have shown promising antibacterial properties, potentially through disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Biological Activity Overview

The biological activity of this compound has been explored through various studies. Below are key findings from the literature:

Case Studies and Research Findings

- Anticholinergic Activity : A study highlighted that derivatives similar to this compound could be effective in managing urinary disorders by acting on the nervous system to reduce involuntary bladder contractions .

- Antimicrobial Efficacy : In vitro tests revealed that several acetamide derivatives exhibited antibacterial activity superior to standard antibiotics like levofloxacin. For instance, compounds tested against Staphylococcus aureus showed minimum inhibitory concentrations (MICs) comparable to or lower than the control .

- Enzyme Inhibition Studies : Research conducted on related compounds demonstrated their ability to inhibit AChE effectively, suggesting potential applications in treating Alzheimer's disease and other neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing N-(2-Acetyl-6-methoxyphenyl)acetamide, and how do they confirm structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify proton environments (e.g., acetyl and methoxy groups) and carbon backbone. For example, the methoxy group (OCH) typically shows a singlet near δ 3.8 ppm in -NMR .

- Infrared Spectroscopy (IR) : Detect functional groups like amide (C=O stretch ~1650 cm) and acetyl (C=O ~1700 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight via [M+H] peaks. For instance, the molecular ion for N-(2-hydroxyphenyl)acetamide (a related compound) is m/z 151.16 .

- X-ray Diffraction (XRD) : Resolve crystal structure and bond angles, as demonstrated for N-(4-methoxyphenyl)acetamide derivatives .

Q. What synthetic routes are used to prepare this compound?

- Methodological Answer :

- Step 1 : Start with 2-amino-6-methoxyphenol. Acetylate the amine using acetic anhydride under reflux to form the acetamide intermediate .

- Step 2 : Introduce the acetyl group via Friedel-Crafts acylation, employing AlCl as a catalyst in a non-polar solvent (e.g., dichloromethane) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor purity via thin-layer chromatography (TLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.